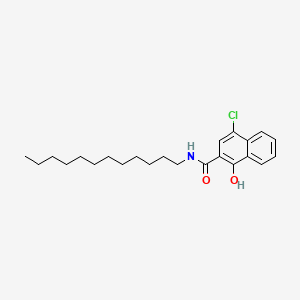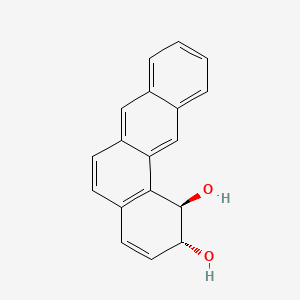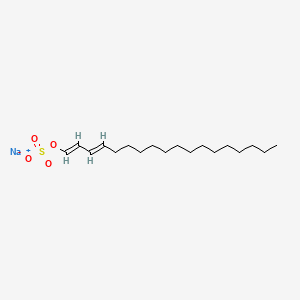
Hexan-2-yl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexan-2-yl pentanoate, also known as Pentanoic acid, 1-methylpentyl ester, is an organic compound with the chemical formula C11H22O2. It is an ester formed from hexan-2-ol and pentanoic acid. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexan-2-yl pentanoate can be synthesized through the esterification reaction between hexan-2-ol and pentanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexan-2-yl pentanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexan-2-ol and pentanoic acid.
Oxidation: The ester can undergo oxidation reactions, particularly at the alcohol moiety, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can yield alcohols and other reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexan-2-ol and pentanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Hexan-2-yl pentanoate has various applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its role in natural product synthesis and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its fruity aroma.
Mechanism of Action
The mechanism of action of hexan-2-yl pentanoate involves its interaction with specific molecular targets and pathways. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These products can then participate in various metabolic pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Hexan-2-yl pentanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butyrate.
Ethyl acetate: Commonly used as a solvent and in the flavor industry.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl butyrate: Used in fragrances and as a solvent.
This compound is unique due to its specific structure and the resulting properties, such as its distinct fruity aroma and its applications in various industries .
Properties
CAS No. |
7150-92-7 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
hexan-2-yl pentanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-8-10(3)13-11(12)9-7-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
ZTFOJUWOBGLQSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)OC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



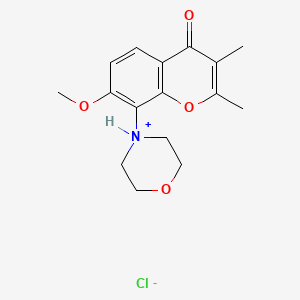
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)

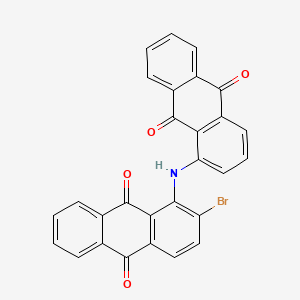
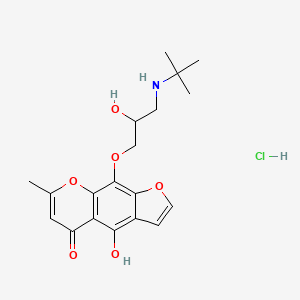
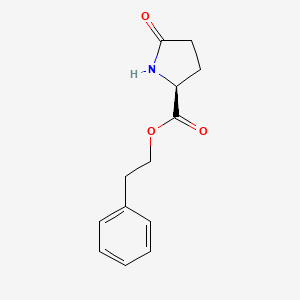
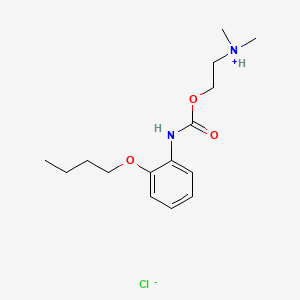

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)

